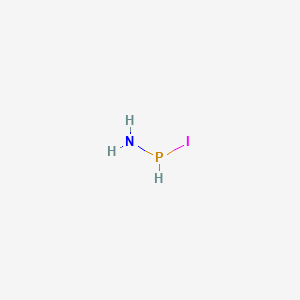
Phosphonamidous iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonamidous iodide is a chemical compound that contains phosphorus, nitrogen, and iodine atoms It is known for its unique reactivity and is used in various chemical reactions and applications
Méthodes De Préparation
Phosphonamidous iodide can be synthesized through several methods. One common synthetic route involves the reaction of phosphonamidous chloride with sodium iodide in an organic solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation.
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Phosphonamidous iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonamidous oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to phosphonamidous hydride using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the iodide group is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphonamidous iodide has several scientific research applications:
Biology: Research studies have explored its potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: It has been investigated for its potential use in drug development, particularly in the design of phosphorus-based drugs.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of phosphonamidous iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Phosphonamidous iodide can be compared with other similar compounds such as phosphonium iodide and phosphonamidous chloride While all these compounds contain phosphorus, they differ in their reactivity and applications
Similar compounds include:
Phosphonium iodide: Known for its use as a reagent in organic synthesis and as a storage form of phosphine.
Phosphonamidous chloride: Used in the synthesis of this compound and other phosphorus-containing compounds.
Propriétés
Numéro CAS |
25757-12-4 |
|---|---|
Formule moléculaire |
H3INP |
Poids moléculaire |
174.909 g/mol |
InChI |
InChI=1S/H3INP/c1-3-2/h3H,2H2 |
Clé InChI |
ZHYLQHOBMVCKCB-UHFFFAOYSA-N |
SMILES canonique |
NPI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



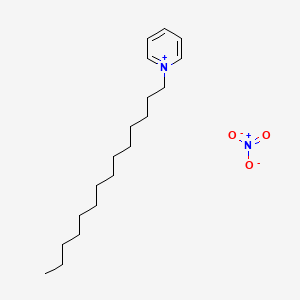
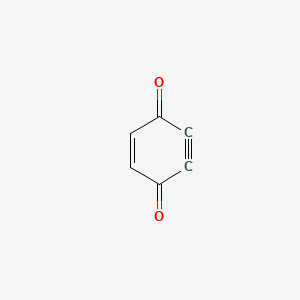
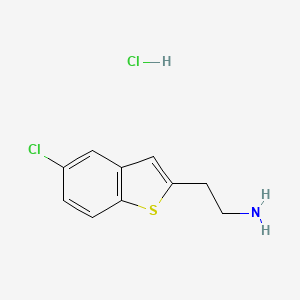
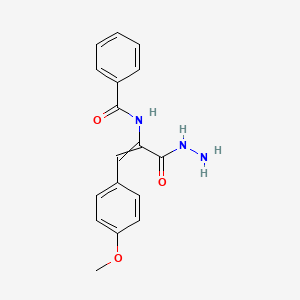
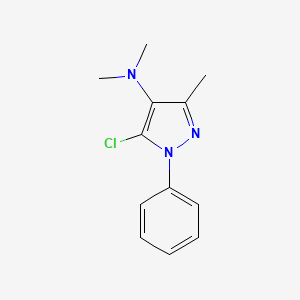
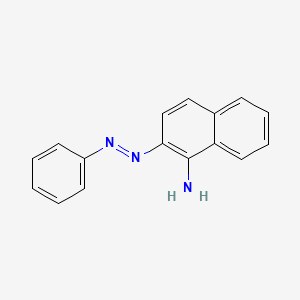
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
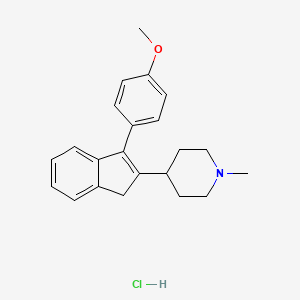
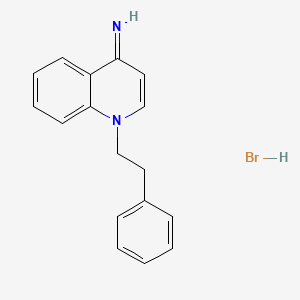
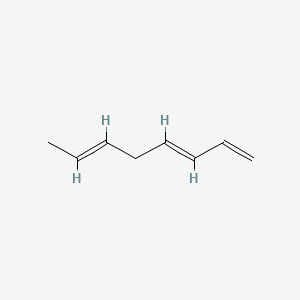
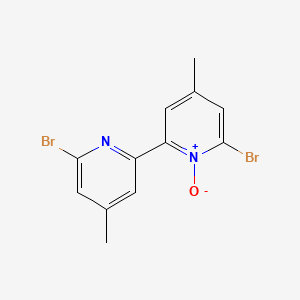
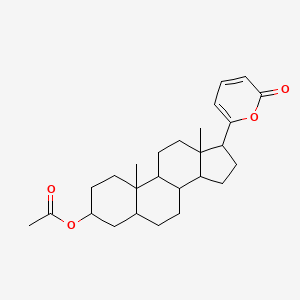
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
